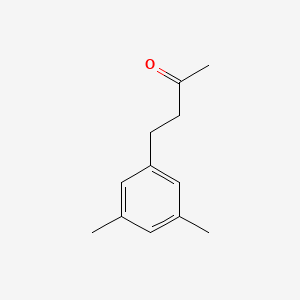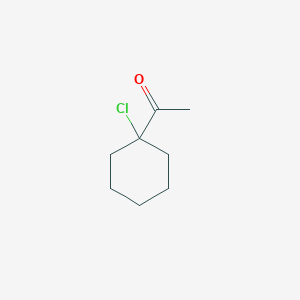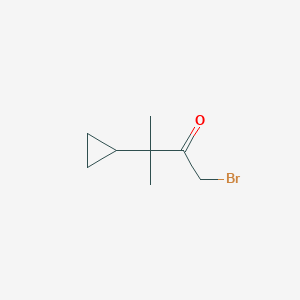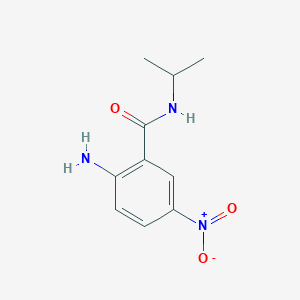
1-(Azidomethyl)-4-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-4-methoxynaphthalene is an organic compound characterized by the presence of an azide group attached to a naphthalene ring substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-methoxynaphthalene typically involves the nucleophilic substitution of a halomethyl derivative of 4-methoxynaphthalene with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-4-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Formation of triazoles.
Reduction: Formation of amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
1-(Azidomethyl)-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, particularly triazoles, which are valuable in medicinal chemistry.
Biology: Employed in bioorthogonal labeling techniques, allowing for the specific tagging of biomolecules without interfering with biological processes.
Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive azide group.
作用机制
The mechanism of action of 1-(Azidomethyl)-4-methoxynaphthalene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. These interactions can modulate biological pathways or enhance the properties of materials in which the compound is incorporated.
相似化合物的比较
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with similar reactivity but different structural features.
1-(Azidoethyl)-5H-tetrazole: Similar in reactivity but with an ethyl group instead of a methoxy group.
1-(Azidopropyl)-5H-tetrazole: Similar in reactivity but with a propyl group.
Uniqueness: 1-(Azidomethyl)-4-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electronic effects of the methoxy group are beneficial.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(azidomethyl)-4-methoxynaphthalene |
InChI |
InChI=1S/C12H11N3O/c1-16-12-7-6-9(8-14-15-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 |
InChI 键 |
UANANXZLYMELFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)



![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)









